9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide

Descripción general

Descripción

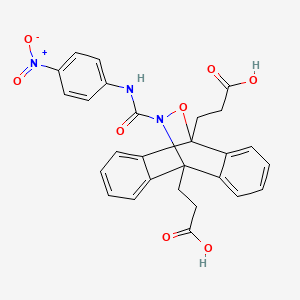

9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C27H23N3O8 and its molecular weight is 517.494. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide, a compound with the CAS number 1225023-87-9, is a synthetic derivative of anthracene that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 517.49 g/mol. It appears as a pale yellow crystalline powder and is typically stored at temperatures between 0-10 °C to maintain stability .

| Property | Value |

|---|---|

| Molecular Formula | C27H23N3O8 |

| Molecular Weight | 517.49 g/mol |

| Appearance | Pale Yellow Crystalline Powder |

| CAS Number | 1225023-87-9 |

| Recommended Storage | 0-10 °C |

Research indicates that compounds similar to 9,10-dihydro derivatives exhibit glucocorticoid receptor modulation . These compounds can act as partial agonists or antagonists depending on their structural modifications. The presence of functional groups such as carboxyethyl and nitrophenyl plays a critical role in their interaction with biological targets .

Anticancer Activity

Recent studies have demonstrated that anthracene derivatives possess anticancer properties . For instance, compounds in the dihydro-anthracene series have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound against various cancer cell lines has yet to be fully elucidated but is anticipated based on structural analogs .

Case Studies

- Glucocorticoid Receptor Modulation : A study on related dihydro-anthracene carboxamides showed that these compounds could selectively modulate glucocorticoid receptor activity, leading to significant changes in gene expression associated with inflammation and immune response .

- Cytotoxicity Assays : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) indicated that derivatives of this compound exhibited cytotoxic effects, suggesting potential for therapeutic applications in oncology .

Research Findings

A comprehensive evaluation of the biological activities associated with this compound reveals several promising avenues:

- Antioxidant Activity : Some anthracene derivatives demonstrate antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : The modulation of glucocorticoid receptors suggests potential anti-inflammatory applications, particularly in conditions like arthritis or asthma.

Aplicaciones Científicas De Investigación

Biological Applications

1. Glucocorticoid Receptor Modulation

Research has indicated that derivatives of this compound exhibit significant activity as glucocorticoid receptor modulators. A study highlighted the structure-activity relationship (SAR) of dihydro-9,10-ethano-anthracene carboxamides, revealing that certain modifications lead to compounds with potent transrepression capabilities while maintaining low transactivation potential. This property is essential for developing drugs that can mitigate inflammatory responses without the side effects associated with traditional glucocorticoids .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to interact with various biological targets. Preliminary studies have shown that similar anthracene derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The specific mechanisms of action for this compound are still under investigation but are believed to involve the disruption of cellular homeostasis and induction of oxidative stress .

3. Antibacterial Properties

There is emerging evidence suggesting that compounds with similar structural features possess antibacterial activities. The presence of nitrophenyl groups may enhance the interaction with bacterial cell membranes or specific enzymatic targets, leading to growth inhibition of pathogenic bacteria. Further research is needed to elucidate these mechanisms and evaluate the efficacy against various bacterial strains .

Material Science Applications

1. Photonic Materials

The unique electronic properties of 9,10-dihydro derivatives make them suitable candidates for use in photonic applications. Their ability to undergo photo-induced electron transfer can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells. The compound's stability and tunable optical properties are critical for enhancing device performance .

2. Sensors

Due to their responsiveness to environmental changes, anthracene-based compounds are being explored as sensor materials for detecting pollutants or biological markers. The incorporation of functional groups allows for selective binding and signal transduction, which is essential for developing sensitive detection systems .

Case Studies

Propiedades

IUPAC Name |

3-[1-(2-carboxyethyl)-16-[(4-nitrophenyl)carbamoyl]-15-oxa-16-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-8-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O8/c31-23(32)13-15-26-19-5-1-3-7-21(19)27(16-14-24(33)34,22-8-4-2-6-20(22)26)38-29(26)25(35)28-17-9-11-18(12-10-17)30(36)37/h1-12H,13-16H2,(H,28,35)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXYVYDHRNQRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C4=CC=CC=C4C2(ON3C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659837 | |

| Record name | 3,3'-{11-[(4-Nitrophenyl)carbamoyl]-9,10-(epoxyimino)anthracene-9,10-diyl}dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225023-87-9 | |

| Record name | 3,3'-{11-[(4-Nitrophenyl)carbamoyl]-9,10-(epoxyimino)anthracene-9,10-diyl}dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.